molecular formula C14H9BrCl2O3 B1280028 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid CAS No. 62176-38-9

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Cat. No. B1280028
CAS RN: 62176-38-9
M. Wt: 376 g/mol
InChI Key: AQSNYZANMRDLGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid (5-Br-DCB) is a brominated benzoic acid derivative that has been studied for its potential use in a variety of scientific research applications. 5-Br-DCB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has been studied for its potential to inhibit other enzymes, including protein kinase C (PKC), and has been used in laboratory experiments to study the effects of inflammation on cells.

Scientific Research Applications

Proteomics Research

“5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.

Therapeutic Applications

This compound is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that are commonly used to treat diabetes. They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine.

properties

IUPAC Name

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNYZANMRDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489591
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

CAS RN

62176-38-9
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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